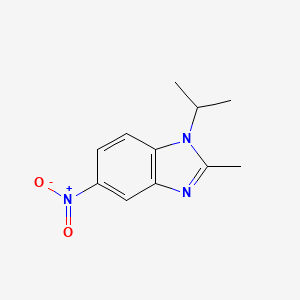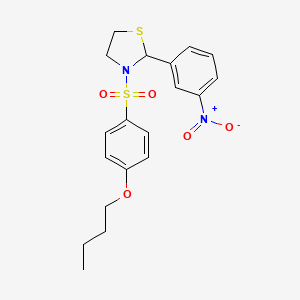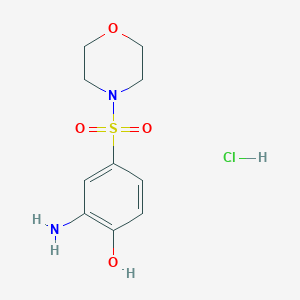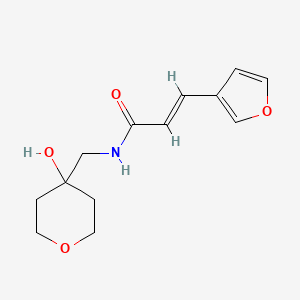
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a thiophene sulfonyl group. The presence of these functional groups imparts significant pharmacological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Coupling of the Rings: The final step involves coupling the thiazolidine and azetidine rings through a sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog without the azetidine and thiophene sulfonyl groups.
Azetidin-3-yl thiazolidine-2,4-dione: Lacks the thiophene sulfonyl group.
5-Ethylthiophen-2-yl sulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azetidine ring and thiophene sulfonyl group enhances its pharmacological activity and makes it a valuable compound for various research applications .
属性
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-2-9-3-4-11(20-9)21(17,18)13-5-8(6-13)14-10(15)7-19-12(14)16/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMDWWRUZGPPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)


![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)
![(3Z)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2614893.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2614903.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)
![N-cyclohexyl-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2614905.png)

![[5-(2-chlorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2614909.png)
